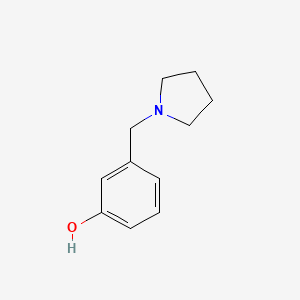

3-(Pyrrolidin-1-ylmethyl)phenol

Description

Significance of Phenolic Structures in Organic Synthesis and Chemical Biology

Phenolic structures are fundamental building blocks in organic chemistry, characterized by a hydroxyl group directly attached to an aromatic ring. This arrangement confers unique reactivity, making phenols valuable intermediates in the synthesis of a vast array of more complex molecules. They readily undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. acs.org In chemical biology, the phenolic moiety is a common feature in natural products and biologically active compounds, contributing to their antioxidant, antimicrobial, and other medicinal properties.

Role of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry and Bioactive Compounds

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous biologically active molecules, including many alkaloids and pharmaceuticals. nih.govnih.gov Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. researchgate.net This stereochemical complexity, with the potential for multiple chiral centers, is a key reason for the widespread use of the pyrrolidine ring by medicinal chemists in the design of novel therapeutic agents. nih.govresearchgate.net The pyrrolidine nucleus is a component of various FDA-approved drugs, highlighting its importance in modern medicine. nih.gov

Overview of Mannich Reaction Chemistry and its Application in Phenolic Aminomethylation

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. byjus.com This three-component condensation reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile. byjus.com

In the context of phenols, the aromatic ring itself can act as the nucleophile, attacking the iminium ion in a process known as phenolic aminomethylation. acs.org This reaction provides a direct route to synthesizing phenolic Mannich bases, which are compounds containing a phenol (B47542) ring with an aminomethyl substituent. These bases are valuable intermediates for the synthesis of a wide range of other compounds. nih.gov

Research Context of 3-(Pyrrolidin-1-ylmethyl)phenol within Alkylaminophenol Chemistry

Within the broader class of alkylaminophenols, this compound represents a specific example where the alkylamino group is a pyrrolidine ring attached via a methylene (B1212753) bridge. Research in this area often explores how variations in the phenolic substitution pattern and the nature of the amine influence the compound's chemical and physical properties. The position of the pyrrolidinomethyl group on the phenol ring (ortho, meta, or para) can significantly affect its reactivity and potential biological activity.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and related compounds are multifaceted. A primary objective is the development of efficient and selective synthetic methods. Researchers also focus on characterizing the compound's structural and electronic properties through techniques like NMR spectroscopy and X-ray crystallography. Furthermore, studies may explore its potential as a ligand in coordination chemistry or as a scaffold for the development of new biologically active molecules. The overarching goal is to expand the fundamental understanding of this class of compounds and to uncover new potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-70-6 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-(Pyrrolidin-1-ylmethyl)phenol

The most direct and widely employed method for synthesizing aminomethylated phenols is the Mannich reaction. researchgate.netwikipedia.org However, alternative pathways offer different approaches to introducing the crucial pyrrolidin-1-ylmethyl group.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (phenol), an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine). wikipedia.orgmdpi.com This reaction facilitates the introduction of an aminomethyl group onto the phenolic ring. researchgate.net The reaction mechanism commences with the formation of an electrophilic iminium ion from the reaction between pyrrolidine (B122466) and formaldehyde (B43269), which is then attacked by the electron-rich phenol (B47542) ring. wikipedia.org

The efficiency and outcome of the Mannich reaction are highly dependent on the chosen catalyst and reaction conditions. Optimization of parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and purity. acs.org While the reaction can proceed under acidic or basic conditions, or even without a catalyst, various catalytic systems have been explored to enhance its performance. researchgate.net For instance, ammonium (B1175870) chloride has been shown to be an effective catalyst in some Mannich reactions, providing excellent yields under reflux conditions. researchgate.net The choice of catalyst can influence the reaction rate and selectivity. researchgate.net Optimization studies often involve a systematic variation of one factor at a time (OFAT) or Design of Experiments (DoE) to identify the ideal conditions. acs.org For example, an optimization process might begin by screening various catalysts and solvents, then fine-tuning the temperature and reaction time to achieve the highest possible yield of the desired product while minimizing the formation of byproducts like disubstituted phenols. acs.org

Table 1: Illustrative Reaction Condition Optimization for Phenol Aminomethylation

| Parameter | Variation | Observation |

| Catalyst | None, Acid (e.g., HCl), Base (e.g., NaOH), Lewis Acid (e.g., AlCl₃) | Reaction rate and regioselectivity are affected. researchgate.netresearchgate.net |

| Temperature | 25°C - 100°C (Reflux) | Higher temperatures generally increase reaction rates but may lead to more byproducts. mdpi.com |

| Reactant Ratio | (Phenol:Pyrrolidine:Formaldehyde) | Stoichiometry affects the yield and formation of mono- vs. di-substituted products. mdpi.com |

| Reaction Time | 1 hr - 48 hrs | Longer times may be required for complete conversion but can also lead to degradation. mdpi.com |

The solvent plays a critical role in the Mannich reaction, influencing both the yield and the regioselectivity (the preference for substitution at the ortho or para position relative to the hydroxyl group). researchgate.netmdpi.com The polarity of the solvent is a key factor. mdpi.com Highly polar solvents, such as ethanol-water mixtures, can enhance reaction kinetics through effects like hydrogen bonding. mdpi.com In contrast, less polar solvents like benzene (B151609) or toluene (B28343) have also been used. mdpi.com The use of high-boiling point alcohols as solvents has been reported to be necessary in some cases to obtain the desired Mannich bases directly. rsc.org The choice of solvent can dramatically affect the product distribution. For phenols unsubstituted at the para position, a mixture of ortho- and para-aminomethylated products is possible. The hydroxyl group is an ortho, para-director, activating these positions for electrophilic attack. byjus.combdu.ac.in The specific solvent can alter the ratio of these isomers. For 3-methylphenol (m-cresol), aminomethylation has been shown to occur preferentially at the 4-position, which is para to the hydroxyl group and ortho to the methyl group. clockss.org

Table 2: Influence of Solvent on Mannich Reaction Outcomes

| Solvent | Polarity | Typical Effect on Yield | Note on Regioselectivity |

| Ethanol | High (Protic) | Often provides good to excellent yields. researchgate.netresearchgate.net | Can favor the formation of ortho isomers due to potential hydrogen bonding interactions. |

| Water | High (Protic) | Used in mixtures to increase polarity; can affect reactant solubility. mdpi.com | Can influence the ortho/para ratio. mdpi.com |

| 1,4-Dioxane | Medium | Can allow for higher reaction temperatures, increasing the reaction rate. mdpi.com | The ortho/para selectivity can be temperature-dependent. |

| Benzene/Toluene | Low (Aprotic) | Generally requires longer reaction times or higher temperatures. mdpi.com | May favor the less sterically hindered para product. |

Beyond the one-pot Mannich reaction, multi-step sequences can be employed to synthesize this compound. One such strategy involves the reductive amination of 3-hydroxybenzaldehyde (B18108) with pyrrolidine. This two-step process first forms an enamine or iminium ion intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield the final product.

Another potential route is the alkylation of 3-aminophenol (B1664112). However, this is more complex as it requires selective N-alkylation without significant O-alkylation of the phenolic hydroxyl group. A more controlled approach would be the acylation of 3-aminophenol followed by reduction. For example, reacting 3-aminophenol with a suitable pyrrolidine-derived acylating agent, followed by the reduction of the resulting amide, would lead to the target compound. These multi-step methods, while less direct, can offer better control over regioselectivity and may be necessary when the Mannich reaction yields inseparable mixtures or undesired byproducts. nih.gov

Exploration of Mannich Reaction Protocols for Phenol Aminomethylation

Synthesis of Chemically Modified Derivatives and Analogues of this compound

The core structure of this compound can be chemically modified to create a library of analogues. These modifications typically target the phenolic ring.

The phenolic ring in this compound is activated towards electrophilic aromatic substitution. byjus.combdu.ac.in The substituents already present—the hydroxyl (-OH) group and the pyrrolidin-1-ylmethyl group—direct incoming electrophiles. The -OH group is a strongly activating, ortho, para-director. byjus.combdu.ac.in The alkylamino group is also an activating, ortho, para-director. In this compound, the hydroxyl group is at position 1 and the aminomethyl group is at position 3. The positions ortho and para to the powerful -OH director are 2, 4, and 6. The positions ortho and para to the aminomethyl group are 2, 4, and (less relevantly) the position opposite to it. Therefore, incoming electrophiles are strongly directed to positions 2, 4, and 6.

Common electrophilic substitution reactions that can be performed include:

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent can introduce halogen atoms onto the ring, typically at the activated ortho and para positions. byjus.com Due to the high activation of the ring, these reactions often proceed readily, even without a Lewis acid catalyst. byjus.combdu.ac.in

Nitration: Reaction with nitric acid (HNO₃) can introduce a nitro (-NO₂) group. byjus.com The reaction conditions must be carefully controlled (e.g., using dilute nitric acid at low temperatures) to prevent over-nitration and oxidative decomposition, which phenols are susceptible to. libretexts.org

Sulfonation: Treatment with concentrated sulfuric acid (H₂SO₄) can install a sulfonic acid (-SO₃H) group on the ring. bdu.ac.in

By applying these and other derivatization reactions, a diverse range of analogues of this compound can be synthesized for further investigation.

Strategies for Phenolic Ring Substitution and Derivatization

Halogenation Studies

The halogenation of this compound is a prime example of an electrophilic aromatic substitution reaction. Due to the strong activating nature of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com The regiochemical outcome of the halogenation is highly dependent on the reaction conditions, particularly the solvent employed. stackexchange.com

In polar solvents, such as water, phenol undergoes extensive halogenation. For instance, treatment of phenol with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.comstackexchange.com This is due to the ionization of phenol to the more reactive phenoxide ion and the stabilization of the bromonium ion in the polar medium. stackexchange.com Given the activating nature of both the hydroxyl and the pyrrolidin-1-ylmethyl groups in this compound, a similar exhaustive halogenation would be anticipated under these conditions, leading to poly-halogenated products.

Conversely, in non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at lower temperatures, the reaction can be controlled to yield monohalogenated products. byjus.comstackexchange.com In the case of this compound, electrophilic attack would be directed to the positions ortho and para to the strongly activating hydroxyl group. This would predictably result in a mixture of halogenated isomers. A mechanochemical approach using N-halosuccinimides with a grinding auxiliary like PEG-400 has also been shown to be an effective method for the controlled, regioselective halogenation of phenols. beilstein-journals.org

Table 1: Predicted Products of Halogenation of this compound

| Reagent | Solvent | Predicted Major Product(s) |

| Bromine Water | Water | Polybrominated derivatives |

| Bromine | Carbon Disulfide | Mixture of mono-brominated isomers |

| N-Bromosuccinimide | PEG-400 (Mechanochemical) | Predominantly para-brominated product |

Alkylation and Acylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo O-alkylation to form ethers. A detailed study on the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) to synthesize the drug cediranib (B1683797) provides mechanistic insights relevant to this transformation. nih.gov The study established that the reaction proceeds through a slow intramolecular cyclization of the alkylating agent to form a reactive azetidinium ion intermediate, which then rapidly reacts with the phenol to yield the final ether product. nih.gov This suggests that alkylation of this compound with suitable alkyl halides would likely follow a similar pathway, particularly with haloalkylamines.

Acylation of the hydroxyl group to form esters is another key transformation. Research on the synthesis of potential pesticides has demonstrated the acylation of a 3-aryl-4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazole with various alkanoic acids. researchgate.net This was followed by alkylation of the newly formed ester, showcasing a sequential modification strategy. researchgate.net This indicates that the phenolic hydroxyl in a molecule also containing a nitrogen heterocycle is readily available for acylation under appropriate conditions.

Introduction of Additional Functional Groups on the Phenol Ring

The introduction of other functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the alkyl (pyrrolidin-1-ylmethyl) substituent at the meta position is a weaker activating ortho-, para-director. byjus.comuci.edu

Key electrophilic substitution reactions include:

Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid could lead to the formation of poly-nitro derivatives, analogous to the synthesis of picric acid from phenol. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also plausible. For example, the reaction of p-cresol (B1678582) with an alkylating agent is used in the synthesis of the antioxidant BHT. libretexts.org However, the presence of the basic pyrrolidine nitrogen might complicate these reactions by complexing with the Lewis acid catalyst. Acetylation of the amino group can mitigate such issues. libretexts.org

Sulfonation: Reaction with sulfuric acid would lead to the introduction of a sulfonic acid group, again directed to the ortho and para positions relative to the hydroxyl group.

The combined directing effects of the hydroxyl and pyrrolidin-1-ylmethyl groups will determine the ultimate regioselectivity of these substitutions.

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring offers further opportunities for chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. A practical and stereoselective process for the N-methylation of a pyrrolidine derivative has been described as a key step in the synthesis of the antibiotic premafloxacin. nih.gov This demonstrates the feasibility of introducing small alkyl groups onto the pyrrolidine nitrogen.

N-acylation is also a common transformation. For example, new pyrrolidine derivatives have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines, showcasing the integration of an acylated pyrrolidine structure into a larger molecular framework. nih.gov

Ring Expansion or Contraction Strategies

Skeletal modification of the pyrrolidine ring itself represents a more advanced synthetic strategy. Methodologies have been developed for the ring expansion of pyrrolidines to access larger, seven-membered rings like azepanes and tetrahydro-1-benzazepines. rsc.orgrsc.orgresearchgate.net One such strategy involves a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins. rsc.org Another approach uses the reaction of pyrrolidines with triflic anhydride (B1165640) to form a bicyclic azetidinium intermediate, which can then be opened by nucleophiles to yield a substituted azepane. researchgate.net A palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines has also been reported, providing access to azepanes and azocanes. chemrxiv.org While these methods have not been specifically reported for this compound, they represent viable synthetic routes for modifying its pyrrolidine core.

Linking to Diverse Chemical Scaffolds for Hybrid Structures

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.gov this compound, with its distinct phenolic and pyrrolidinyl functionalities, is an excellent candidate for the synthesis of such hybrid structures.

Research has shown the successful synthesis of hybrid molecules by linking pyrrolidine or phenol-containing scaffolds to a variety of other chemical entities. For example, pyrrolizine and indolizine (B1195054) derivatives have been linked to ibuprofen (B1674241) and ketoprofen. nih.gov In other work, spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids were created through one-pot, three-component reactions. mdpi.com The use of click chemistry has also enabled the synthesis of 1,4-naphthoquinone-1,2,3-triazole hybrids. mdpi.com

A specific example involving a related structure is the synthesis of new pyrrolidine derivatives through the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various anilines. nih.gov This demonstrates how the pyrrolidine moiety can be incorporated into larger, more complex molecules with potential biological activity. nih.gov The synthesis of a molecule containing a pyrrolidin-1-ylmethyl)piperidinyl core linked to a thiophene (B33073) propanone further illustrates the modular nature of these building blocks. bldpharm.com

Table 2: Examples of Scaffolds for Hybridization with Pyrrolidine/Phenol Moieties

| Scaffold Class | Specific Example | Type of Linkage |

| NSAIDs | Ibuprofen, Ketoprofen | Amide/Ester |

| Quinolinediones | 1,4-Naphthoquinone | Spiro-fused ring system |

| Heterocycles | 1,2,3-Triazole | Covalent bond via click chemistry |

| Anilines | Substituted Anilines | Imine bond formation |

| Thiophenes | Thiophene Propanone | Amide bond |

Reaction Mechanisms and Kinetics of Synthesis Pathways

The principal route for the synthesis of this compound is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and pyrrolidine. researchgate.netnih.gov The efficiency and selectivity of this reaction are dictated by its underlying mechanism and kinetics.

Mechanistic Investigations of Mannich-Type Reactions

The Mannich reaction for the synthesis of this compound proceeds through a well-documented, stepwise mechanism. nih.gov The initial step involves the reaction between the secondary amine, pyrrolidine, and formaldehyde to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, a pyrrolidinium-based iminium ion. nih.gov This formation is typically accelerated under acidic conditions.

The mechanism unfolds as follows:

Formation of the Iminium Ion: Pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to generate the electrophilic N-methylenepyrrolidinium ion. nih.govyoutube.com

Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion. Phenol is activated by its hydroxyl group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The electrophilic attack predominantly occurs at the ortho position relative to the hydroxyl group due to steric hindrance and the directing effect of the hydroxyl group. To obtain the meta-substituted product, this compound, specific starting materials or reaction conditions would be necessary, as direct electrophilic substitution on phenol itself favors ortho and para products.

Proton Transfer: A final proton transfer step regenerates the aromaticity of the phenol ring, yielding the Mannich base, this compound. youtube.com

The substitution pattern on the phenol ring is a critical aspect. While phenol itself directs ortho and para substitution, the synthesis of the 3-substituted isomer likely involves starting with 3-bromophenol (B21344) or another appropriately substituted precursor, followed by the Mannich reaction and subsequent removal of the directing group, or by employing specific catalytic systems that can favor meta-substitution, although this is less common for standard Mannich reactions.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like 3-(Pyrrolidin-1-ylmethyl)phenol, the absorption of UV light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).

The UV-Vis spectrum of simple phenol (B47542) in a non-polar solvent typically exhibits two primary absorption bands. The first, more intense band (the primary band) appears around 210 nm, and a second, less intense band (the secondary or benzenoid band) is observed around 270-280 nm. docbrown.inforesearchgate.net These absorptions are attributed to π → π* transitions within the benzene (B151609) ring. The presence of substituents on the aromatic ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε).

In the case of this compound, the hydroxyl (-OH) and the pyrrolidin-1-ylmethyl (-CH₂-N(CH₂)₄) groups are expected to influence the UV-Vis spectrum. The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift of the benzenoid band to longer wavelengths. The introduction of various substituent groups on a phenol ring generally leads to a bathochromic shift of the λmax. researchgate.net The pyrrolidin-1-ylmethyl group, while not directly conjugated with the aromatic ring, may have a minor electronic influence. The absorption coefficients of phenolic structures can be influenced by the solvent used, with variations observed between polar and non-polar solvents. nih.gov

A hypothetical UV-Vis spectrum for this compound would be predicted to show a primary absorption band below 220 nm and a secondary benzenoid band shifted to a wavelength slightly longer than that of unsubstituted phenol, likely in the range of 275-285 nm.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Band | λmax (nm) | Transition Type | Chromophore |

| Primary | < 220 | π → π | Benzene Ring |

| Secondary | 275 - 285 | π → π | Benzene Ring |

Fluorescence spectroscopy provides information about the electronic structure and excited state properties of a molecule. Phenolic compounds are known to be fluorescent, and their emission properties are sensitive to their chemical environment. nih.govhoriba.com

Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). For many phenolic compounds, excitation in the range of their longest wavelength absorption (around 270-280 nm) results in an emission spectrum with a maximum in the range of 300-350 nm. researchgate.net

The fluorescence of this compound will be influenced by the nature of the solvent, including its polarity and hydrogen-bonding capability. The quantum yield and lifetime of the fluorescence can provide further insights into the excited-state dynamics of the molecule. The presence of the pyrrolidine (B122466) nitrogen with its lone pair of electrons could potentially influence the fluorescence properties through intramolecular charge transfer (ICT) processes, although this effect may be minimal given the insulating methylene (B1212753) linker.

Table 2: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Notes |

| Excitation Maximum (λex) | ~280 nm | Corresponding to the secondary absorption band. |

| Emission Maximum (λem) | ~310 nm | Expected Stokes shift. |

| Solvent Effects | Expected | Sensitive to solvent polarity and hydrogen bonding. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₅NO, the theoretical exact mass can be calculated.

The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

C₁₁: 11 × 12.000000 = 132.000000

H₁₅: 15 × 1.007825 = 15.117375

N₁: 1 × 14.003074 = 14.003074

O₁: 1 × 15.994915 = 15.994915

Theoretical Monoisotopic Mass = 177.115364 Da

In an HRMS experiment, the protonated molecule, [M+H]⁺, would be observed.

Theoretical [M+H]⁺ = 177.115364 + 1.007276 = 178.122640 Da

An experimentally determined mass within a few parts per million (ppm) of this theoretical value would confirm the elemental composition of C₁₁H₁₅NO.

Tandem Mass Spectrometry (MS/MS) is used to fragment a selected ion (in this case, the protonated molecule [M+H]⁺) to generate characteristic product ions. The resulting fragmentation pattern provides valuable information for structural elucidation. The fragmentation of protonated benzylamines often involves cleavage of the benzylic C-N bond. nih.govresearchgate.net

For this compound, the most likely fragmentation pathways would involve the cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen. This would lead to the formation of a stable benzylic cation.

Key Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-N bond adjacent to the pyrrolidine ring is a common fragmentation pathway for amines. youtube.com This would result in the formation of a resonance-stabilized benzylic cation.

[M+H]⁺ (m/z 178.12) → [C₇H₇O]⁺ (m/z 107.05) + C₄H₉N The ion at m/z 107.05 corresponds to the hydroxybenzyl cation.

Formation of a Pyrrolidinium Ion: Another possible fragmentation is the formation of a stable iminium ion derived from the pyrrolidine ring.

[M+H]⁺ (m/z 178.12) → [C₄H₈N]⁺ (m/z 70.07) + C₇H₈O

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Structure of Product Ion | Neutral Loss |

| 178.12 | 107.05 | Hydroxybenzyl cation | C₄H₉N (Pyrrolidine) |

| 178.12 | 70.07 | Pyrrolidinium iminium ion | C₇H₈O (Hydroxybenzyl) |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to analogues)

An analogue, 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol , provides significant insight. researchgate.net In this structure, the pyrrolidine ring adopts an envelope conformation. A key feature is the presence of an intramolecular O—H···N hydrogen bond, which stabilizes the molecular conformation. The dihedral angle between the naphthalene ring system and the benzene ring is 77.74 (6)°. researchgate.net In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds. researchgate.net

Another relevant analogue is 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile . researchgate.net In this structure, the naphthalene and benzene rings are planar, with a dihedral angle between them of approximately 75-76°. researchgate.net Similar to the previous analogue, the molecular conformation is stabilized by an intramolecular O—H···N hydrogen bond. researchgate.net

Based on these analogues, it can be predicted that in the solid state, this compound would likely exhibit:

An envelope or twisted conformation of the pyrrolidine ring.

The potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrrolidine nitrogen.

Intermolecular hydrogen bonding involving the hydroxyl group, leading to the formation of supramolecular assemblies.

Table 4: Crystallographic Data for Analogues of this compound

| Analogue | Crystal System | Space Group | Key Features | Reference |

| 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol | Monoclinic | P2₁/n | Intramolecular O—H···N hydrogen bond; Intermolecular O—H···O hydrogen bond; Envelope conformation of pyrrolidine ring. | researchgate.net |

| 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile | - | - | Intramolecular O—H···N hydrogen bond; Dihedral angle of ~75-76° between aromatic rings. | researchgate.net |

Theoretical and Computational Chemistry Studies

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is not only used to predict structures and energies but also to simulate various types of spectra, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J), aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. epstem.net

The accuracy of GIAO calculations is dependent on the level of theory (functional and basis set) and, importantly, on the geometry of the molecule. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. nih.gov The GIAO method has been successfully applied to predict the ¹H and ¹³C NMR chemical shifts of various organic molecules, with the calculated values often showing good correlation with experimental data. epstem.netnih.gov For "3-(Pyrrolidin-1-ylmethyl)phenol," GIAO calculations could help to assign the signals of the protons and carbons in the phenol (B47542), pyrrolidine (B122466), and methylene (B1212753) bridge components of the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| AM1 |

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions. Computational methods allow for the quantification of these properties through various analyses.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. oaji.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom of the pyrrolidine ring. The LUMO is likely distributed across the π-antibonding system of the benzene (B151609) ring. ijaemr.com The energy gap can be used to derive important chemical reactivity descriptors. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| EHOMO | -8.75 |

| ELUMO | -3.85 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 8.75 |

| Electron Affinity (A ≈ -ELUMO) | 3.85 |

| Chemical Hardness (η = (I-A)/2) | 2.45 |

| Electronegativity (χ = (I+A)/2) | 6.30 |

Note: These values are illustrative, based on DFT calculations for analogous phenolic structures. oaji.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. wisc.eduusc.edu It evaluates hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)). icm.edu.pl

In this compound, significant delocalization is expected from the lone pairs of the phenolic oxygen (LP(O)) and the pyrrolidine nitrogen (LP(N)) into the antibonding π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule. nih.gov

Table 4: NBO Analysis - Second-Order Perturbation Theory Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π(C1-C6) | 15.8 | n → π |

| LP (1) N | π(C2-C3) | 5.2 | n → π |

| LP (2) O | π(C3-C4) | 22.5 | n → π |

| C-C (ring) | C-C* (ring) | ~2-5 | π → π* |

Note: LP denotes a lone pair. The data represents plausible interactions and stabilization energies for this type of structure. icm.edu.plnih.gov

Mulliken population analysis assigns a partial charge to each atom in a molecule, offering a view of the charge distribution. researchgate.net The Molecular Electrostatic Potential (MEP) map provides a more visual representation of the charge landscape, mapping the electrostatic potential onto the electron density surface. nih.govresearchgate.net The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic phenolic hydrogen and the hydrogens of the methylene bridge. nih.govresearchgate.net

Table 5: Representative Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

| O (Phenolic) | -0.65 |

| N (Pyrrolidine) | -0.58 |

| H (on O) | +0.45 |

| C (attached to O) | +0.40 |

| C (bridge methylene) | -0.15 |

Note: Values are representative and show the expected charge distribution trend.

Non-Linear Optical (NLO) Property Investigations

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large NLO responses. bohrium.com

The molecular structure of this compound, with its electron-donating phenol and pyrrolidine moieties linked through the benzene ring, suggests potential for NLO activity. Key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. The magnitude of β is a primary measure of a molecule's NLO response. mdpi.com

Table 6: Calculated Non-Linear Optical (NLO) Properties

| Parameter | This compound | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 3.5 D | 1.37 D |

| Mean Polarizability (α) (esu) | 15.2 x 10⁻²⁴ | 5.1 x 10⁻²⁴ |

| First Hyperpolarizability (β) (esu) | 125 x 10⁻³¹ | 8.6 x 10⁻³¹ |

Note: Values are illustrative and demonstrate the potential for enhanced NLO properties compared to the reference compound urea. nih.govmdpi.com

Theoretical and Computational Insights into this compound

Mechanistic Insights into Biological Interactions in Vitro and in Silico Studies

Investigations into Enzyme Inhibition Mechanisms (based on related compounds)

The ability of a compound to inhibit an enzyme's activity is a common mechanism for therapeutic intervention. Studies on both phenolic and pyrrolidine-containing molecules have revealed specific and potent inhibitory actions against various enzymes.

Research into compounds structurally related to 3-(Pyrrolidin-1-ylmethyl)phenol has identified several key enzyme targets. The mode of interaction often depends on the specific scaffold of the inhibitor and the architecture of the enzyme's active site.

Aspartic Proteases : A series of pyrrolidine (B122466) derivatives have been identified as nanomolar inhibitors of Plasmepsin II and IV, which are aspartic proteases found in the malaria parasite Plasmodium falciparum. nih.gov Detailed modeling studies of pyrrolidine-3,4-diester derivatives have been conducted to understand their binding modes within the enzyme's active site. nih.gov

Acetylcholinesterase (AChE) : Certain phenolic compounds are known to inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov Molecular docking studies suggest that these compounds bind competitively to the enzyme's active site. nih.gov

MurA Enzyme : Pyrrolidinediones, a class of pyrrolidine derivatives, have been identified as novel inhibitors of MurA, a bacterial enzyme essential for peptidoglycan biosynthesis. nih.gov Uniquely, these compounds exhibit a reversible inhibition mechanism that does not involve forming a covalent bond with the active site cysteine residue (Cys115), a common mechanism for other MurA inhibitors like fosfomycin. nih.gov This allows them to inhibit fosfomycin-resistant MurA mutants effectively. nih.gov

Tyrosinase : Phenolic compounds are also known to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, by oxidizing phenols to o-quinones. mdpi.com

Other Enzymes : Simple phenolic compounds have been shown to inhibit enzymes such as alpha-amylase and trypsin. nih.gov The mechanism often involves the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups. nih.gov

Kinetic analysis is essential for quantifying the potency and mechanism of enzyme inhibitors. Parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are used to characterize these interactions.

The inhibition of enzymes by related compounds often follows Michaelis-Menten kinetics, where the initial rate of the enzyme-catalyzed reaction is measured at various substrate and inhibitor concentrations. mdpi.comembrapa.br This allows for the determination of the mode of inhibition, which can be competitive, non-competitive, or mixed. embrapa.br

For instance, the inhibitory effects of various phenolic compounds on acetylcholinesterase (AChE) have been quantified. nih.gov The IC₅₀ and Kᵢ values were determined to be in the millimolar (mM) range, with the compound's effectiveness being closely linked to its specific structure. nih.gov Similarly, the inhibition of tyrosinase by compounds like kojic acid and benzoic acid has been characterized, with IC₅₀ values in the micromolar (µM) range. mdpi.com

| Enzyme | Inhibitor Class | Inhibitor Example | IC₅₀ Value | Kᵢ Value | Inhibition Type | Reference |

|---|---|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Phenolic Compounds | Hydroquinone | 0.26 ± 0.01 mM | 0.72 ± 0.00 mM | Competitive | nih.gov |

| Acetylcholinesterase (AChE) | Phenolic Compounds | 4-Hydroxybenzoic acid | 36.34 ± 2.72 mM | 29.23 ± 2.62 mM | Competitive | nih.gov |

| Tyrosinase | Phenolic Compounds | Kojic Acid | 30 µM | N/A | Competitive | mdpi.com |

| Tyrosinase | Phenolic Compounds | Benzoic Acid | 119 µM | N/A | Competitive | mdpi.com |

| Plasmepsin II / IV | Pyrrolidine derivatives | Not Specified | Nanomolar range | N/A | N/A | nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interactions (based on related compounds)

Beyond enzyme inhibition, many compounds exert their effects by binding to specific receptors on the cell surface or within the cell. Analogues of this compound have been investigated for their ability to bind to various receptors, often with high affinity and selectivity.

The affinity of a ligand for a receptor is a measure of how tightly it binds, typically quantified by the inhibition constant (Kᵢ) or its logarithmic form (pKᵢ). Selectivity refers to a ligand's ability to bind preferentially to one type of receptor over others.

Serotonin (B10506) 5-HT₁ₐ Receptors : Certain derivatives containing a pyridinylmethylamine moiety, which is structurally related to the core of the title compound, have been designed as high-affinity, selective agonists for the 5-HT₁ₐ serotonin receptor. nih.gov Several of these compounds displayed nanomolar affinity for 5-HT₁ₐ receptors and were over 500-fold more selective for this receptor compared to α₁-adrenergic and D₂-dopaminergic receptors. nih.gov

Opioid Receptors : Studies on fentanyl analogues, which contain a piperidine (B6355638) ring (a six-membered heterocycle related to the five-membered pyrrolidine), have provided detailed affinity and selectivity profiles for mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.govresearchgate.net Some derivatives, like thiophene (B33073) and methoxyacetyl fentanyls, show very high selectivity for the MOR, with selectivity ratios exceeding 2500-fold compared to KOR and DOR. nih.govresearchgate.net

| Compound Type | Primary Target Receptor | Affinity (pKi) | Selectivity | Reference |

|---|---|---|---|---|

| Aryl-piperidinyl-methanone derivatives | 5-HT₁ₐ | ≥ 8.0 | >500-fold vs. α₁ and D₂ receptors | nih.gov |

| Thiophene fentanyl | Mu Opioid Receptor (MOR) | N/A | ~2520-fold vs. KOR and DOR | nih.govresearchgate.net |

| Methoxyacetyl fentanyl | Mu Opioid Receptor (MOR) | N/A | ~2730-fold vs. KOR and DOR | nih.govresearchgate.net |

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding ligand-protein interactions at the atomic level. youtube.com

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For pyrrolidine derivatives targeting the anti-apoptotic protein Mcl-1, docking studies have been used to uncover the mode of interaction between the ligand and key amino acid residues in the protein's binding site. nih.gov Similarly, docking was used to illuminate the binding of phenolic compounds to the active site of acetylcholinesterase. nih.gov In studies of fentanyl analogues at the mu-opioid receptor, docking revealed that the piperidine nitrogen forms a crucial salt bridge with an aspartate residue (D-147³³²), while the propanamide carbonyl group forms a hydrogen bond with a tryptophan residue (W-318⁷³⁵). nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. nih.govrug.nl For pyrrolidine derivatives inhibiting Mcl-1, MD simulations running for 100 nanoseconds demonstrated the stability of the compounds within the target protein's binding site. nih.gov In the case of plasmepsin inhibitors, MD simulations were crucial for analyzing the flexibility of the protein, which led to a refined binding hypothesis for certain pyrrolidine derivatives that could not be docked into static crystal structures. nih.gov

Interactions with Nucleic Acids (where relevant to analogues)

While the primary mechanisms of action for many phenol (B47542) and pyrrolidine derivatives involve interactions with proteins, some compounds can also interact with nucleic acids like DNA or RNA. However, based on the available scientific literature, there is limited information regarding the direct interaction of simple this compound analogues with nucleic acids. Their biological activities appear to be predominantly driven by interactions with enzymes and receptors.

Antioxidant Activity Evaluation and Mechanism

Radical Scavenging Assays

Radical scavenging assays are commonly employed to determine the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

The ABTS radical cation (ABTS•+) decolorization assay is another prevalent method for evaluating antioxidant capacity. nih.gov The pre-formed blue-green ABTS•+ is reduced by an antioxidant, leading to a loss of color that is monitored spectrophotometrically. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov Similar to the DPPH assay, the antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potential of a compound to that of Trolox, a water-soluble vitamin E analogue. researchgate.net While specific ABTS scavenging data for this compound is lacking, the phenolic structure suggests it would likely exhibit activity in this assay.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as Versatile Synthetic Intermediates for Complex Bioactive Molecules

The 3-(Pyrrolidin-1-ylmethyl)phenol structure serves as a key building block, or synthon, in the assembly of more complex and biologically active molecules. Its constituent parts, the phenol (B47542) and the pyrrolidine (B122466), can be independently modified, allowing chemists to systematically build larger molecules with desired properties. The pyrrolidine ring, in particular, is a common feature in a wide range of synthetic strategies.

Research has demonstrated versatile methods for creating various pyrrolidine derivatives, such as the synthesis of pyrrolidin-1-oxyl fatty acids through Michael addition and subsequent ring closure rsc.org, and one-pot methods for producing 2,4-substituted pyrrolidines acs.org. These synthetic methodologies highlight the adaptability of the pyrrolidine core.

A clear example of the "pyrrolidin-1-ylmethyl" group being used as a synthetic intermediate is in the construction of complex piperidine (B6355638) derivatives. The molecule 1-((3S,5R)-3-(Hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl)-3-(thiophen-3-yl)propan-1-one incorporates this specific moiety as a fundamental component of a larger, more intricate chemical architecture, showcasing its role as a reliable building block in multi-step synthesis. bldpharm.com

Utility as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a selective small molecule used to study and manipulate biological systems, such as proteins, to understand their function in both healthy and diseased states. nih.govnih.gov These tools allow for the rapid and often reversible modulation of a protein's function, providing insights that are complementary to genetic techniques. nih.gov

The pyrrolidine scaffold, a key feature of this compound, has proven to be highly effective in the development of such probes. In a notable study, a potent small molecule containing a pyrrolidine ring was identified as an agonist that enhances the secretion of apolipoprotein E (apoE), a protein relevant to neurodegenerative diseases. To identify its precise molecular target, this hit compound was chemically modified into a photoaffinity labeling (PAL) probe. mdpi.com This involved adding a benzophenone (B1666685) group for light-induced crosslinking and an alkyne group for subsequent detection via bio-orthogonal ligation. The resulting probe enabled researchers to use chemoproteomic methods to successfully identify the protein targets, thereby clarifying the compound's mechanism of action. mdpi.com This process illustrates how a pyrrolidine-containing molecule can be transformed into a sophisticated tool for exploring complex biological pathways. mdpi.com

Contributions to the Design and Development of Novel Medicinal Scaffolds

A medicinal scaffold is a core molecular structure upon which new potential drugs are designed and synthesized. The combination of the pyrrolidine ring and the phenol group makes this compound a privileged scaffold in medicinal chemistry.

The five-membered pyrrolidine ring is one of the most widely used nitrogen heterocycles in drug discovery. researchgate.netnih.govnih.gov Its value stems from several key features:

3D Coverage : The non-planar, puckered nature of the saturated ring allows for better exploration of three-dimensional protein binding sites compared to flat aromatic rings. researchgate.netnih.govnih.gov

Stereochemistry : The ring's carbon atoms can be substituted to create specific stereoisomers, which is crucial as different spatial arrangements can lead to vastly different biological activities. researchgate.netnih.govnih.gov

Pharmacophore Space : The sp³-hybridized carbons provide a versatile framework for attaching various functional groups in precise orientations. researchgate.netnih.govnih.gov

The significance of this scaffold is underscored by the fact that the pyrrolidine nucleus is found in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Similarly, the phenol group is a recurring and important motif in pharmaceuticals. nih.govmdpi.com Thymol, a naturally occurring phenol derivative, is considered a privileged scaffold and serves as a template for designing new molecules with a range of biological activities. nih.gov The strategic combination of the proven pyrrolidine scaffold with the pharmacologically significant phenol ring provides a robust foundation for developing novel therapeutic agents.

| Scaffold Component | Key Advantages in Medicinal Chemistry | Reference |

|---|---|---|

| Pyrrolidine Ring | Provides 3D structural diversity, stereochemical complexity, and versatile substitution points. | researchgate.netnih.govnih.gov |

| Phenol Ring | Acts as a privileged structure found in many natural and synthetic bioactive molecules. | nih.gov |

Development of Analytical Methods and Standards (based on analogues)

While specific, standardized analytical methods for this compound are not extensively documented in public literature, robust methods exist for its structural analogues, particularly for phenolic compounds. These methods are crucial for detecting and quantifying such compounds in various matrices, including environmental and biological samples. nih.govnih.gov

The most common and reliable technique for the analysis of phenols is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nemi.govthermofisher.commatec-conferences.org This approach offers excellent separation and definitive identification. The general workflow for analyzing phenolic compounds often involves several key steps. First, the compound is extracted from the sample matrix using techniques like solid-phase extraction (SPE) or organic solvent extraction. nih.govnemi.gov Because phenolic compounds can be non-volatile, a derivatization step, such as silylation or acetylation, is often required to make them suitable for GC analysis. nih.govakjournals.com Following separation on the GC column, the mass spectrometer detects the compound based on its unique mass-to-charge ratio, allowing for both identification and quantification. matec-conferences.org

| Step | Technique/Method | Purpose | Reference |

|---|---|---|---|

| 1. Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | To isolate and concentrate the analyte from the sample matrix (e.g., water, biological fluid). | nih.govnemi.gov |

| 2. Derivatization (Optional) | Silylation or Acetylation | To increase the volatility and thermal stability of the phenol for GC analysis. | nih.govakjournals.com |

| 3. Separation & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate the analyte from other components and provide definitive identification and quantification. | thermofisher.commatec-conferences.org |

Future Research Directions and Conceptual Translational Potential

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The classical synthesis of 3-(aminomethyl)phenols often involves the Mannich reaction, a three-component condensation of a phenol (B47542), an aldehyde (such as formaldehyde), and a secondary amine (in this case, pyrrolidine). wikipedia.orgnih.govresearchgate.net While effective, traditional Mannich reactions can present challenges related to regioselectivity and the use of potentially hazardous reagents.

Future research should focus on developing more efficient and sustainable synthetic routes. This could involve:

Catalytic Asymmetric Variants: The development of stereoselective Mannich reactions using organocatalysts, such as proline derivatives, could enable the synthesis of enantiomerically pure 3-(Pyrrolidin-1-ylmethyl)phenol analogues. wikipedia.org This is crucial as the stereochemistry of drug molecules often dictates their biological activity and safety profile. nih.gov

Flow Chemistry: Implementing continuous flow processes for the Mannich reaction could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety.

Greener Solvents and Catalysts: Investigating the use of water or other environmentally benign solvents, along with recyclable catalysts, would align with the principles of green chemistry and improve the sustainability of the synthesis. acs.org

Alternative Synthetic Strategies: Exploring alternative synthetic pathways that avoid the use of formaldehyde (B43269), such as reductive amination of a suitable phenolic aldehyde, could provide a more controlled and potentially safer method for synthesizing this compound and its derivatives. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Considerations |

| Catalytic Asymmetric Mannich Reaction | Enantiomerically pure products, potentially higher biological activity. wikipedia.org | Catalyst design and optimization. |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. | Initial setup costs and optimization of flow parameters. |

| Green Chemistry Approaches | Reduced environmental impact, increased sustainability. acs.org | Catalyst stability and recyclability, solvent compatibility. |

| Alternative Synthetic Routes | Avoidance of hazardous reagents, potentially improved regioselectivity. | Availability of starting materials, multi-step synthesis may be required. |

Advanced Computational Modeling for Precise Activity Prediction and Lead Optimization

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and guide their optimization into viable drug candidates. nih.govmdpi.com For this compound, a systematic in silico evaluation could accelerate its development.

Key computational approaches would include:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its virtual derivatives against a panel of known biological targets. This can help in identifying potential mechanisms of action and prioritizing compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions that contribute to binding. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, which is crucial for early-stage drug development to identify compounds with favorable pharmacokinetic profiles. nih.gov

Integration with High-Throughput Screening Technologies for Target Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a multitude of biological targets to identify "hits" with a desired biological activity. nih.govyoutube.com Given that the specific biological targets of this compound are unknown, HTS represents a critical tool for its future development.

A comprehensive HTS campaign could involve:

Target-Based Screening: Screening this compound against a diverse panel of purified enzymes and receptors known to be involved in various diseases. The pyrrolidine (B122466) moiety is a common feature in compounds targeting the central nervous system, while phenolic compounds are known to possess antioxidant and anti-inflammatory properties. frontiersin.orgnih.govgsconlinepress.comnih.gov

Phenotypic Screening: Testing the compound in cell-based assays that model specific diseases (e.g., cancer cell lines, neuronal cell cultures) to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target. youtube.com

Fragment-Based Screening: As this compound is a relatively small molecule, its constituent fragments (the phenol and pyrrolidine rings) could be screened individually to identify weak-binding interactions with various targets. This information can then be used to guide the design of more potent derivatives.

| Screening Method | Objective | Potential Target Classes |

| Target-Based Screening | Identify direct molecular targets. | Kinases, G-protein coupled receptors, ion channels, enzymes. |

| Phenotypic Screening | Discover compounds with desired cellular effects. youtube.com | Anti-cancer, anti-inflammatory, neuroprotective pathways. frontiersin.orgnih.govgsconlinepress.comnih.gov |

| Fragment-Based Screening | Identify binding fragments for lead generation. | Allosteric and active sites of various proteins. |

Development of Targeted Chemical Biology Tools for Mechanistic Studies

Once initial biological activity is identified, the development of chemical biology tools based on the this compound scaffold is essential for elucidating its mechanism of action. These tools can help to identify the specific cellular targets and pathways modulated by the compound.

Such tools could include:

Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reactive group (e.g., a photo-activatable group or an electrophile) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). These probes can be used to covalently label and subsequently identify the protein targets of the compound within a complex biological sample.

Fluorescent Probes: Designing fluorescent analogues of this compound could allow for the visualization of its subcellular localization and accumulation in living cells using fluorescence microscopy. Phenol-based fluorescent probes have been successfully developed for detecting metal ions and other analytes. acs.orgresearchgate.net

"Clickable" Analogues: Incorporating a bioorthogonal handle, such as an alkyne or an azide, into the structure of this compound would enable its use in "click chemistry" applications for target identification and visualization.

Potential for Scaffold Diversification in Preclinical Drug Discovery Efforts (conceptual, no clinical)

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for preclinical drug discovery. The inherent "drug-like" properties of the phenol and pyrrolidine motifs make this a promising scaffold for further exploration. nih.govnsf.gov

Strategies for scaffold diversification include:

Scaffold Hopping: Replacing the pyrrolidine or phenol ring with other isosteric or bioisosteric groups to explore new chemical space and potentially improve properties such as potency, selectivity, or metabolic stability. nih.govnih.gov For example, the pyrrolidine ring could be replaced with other five- or six-membered nitrogen-containing heterocycles.

Combinatorial Chemistry: Utilizing the functional groups on the scaffold (the phenolic hydroxyl group and the aromatic ring) to generate a large library of analogues with diverse substituents. This can be achieved through techniques such as parallel synthesis.

Structure-Based Drug Design: Using the three-dimensional structure of a identified biological target to rationally design new derivatives of this compound with improved binding affinity and selectivity. nih.gov

The preclinical development of any new chemical entity, including derivatives of this compound, would necessitate a thorough evaluation of its pharmacological and toxicological profile in relevant in vitro and in vivo models. nih.gov

Q & A

Q. How is the compound’s bioactivity assessed in pharmacological studies?

- Methodological Answer : Molecular docking screens against target proteins (e.g., kinases, GPCRs). In vitro assays (e.g., enzyme inhibition, cell viability) quantify IC50 values. For example, a pyrrolidine-containing indazole derivative showed sub-micromolar activity in kinase assays, guided by structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.